2-Mercapto-3-m-tolyl-3h-quinazolin-4-one
Overview
Description
“2-Mercapto-3-m-tolyl-3h-quinazolin-4-one” is a derivative of quinazolinone . Quinazolinones are organic compounds that include a benzene ring fused with a 2-pyrimidinone, 4-pyrimidinone, or 2,4-pyrimidinedione ring . They are known for their various therapeutic and biological activities .
Synthesis Analysis
Quinazolinones are synthesized by Stefan Niementowski and are named after Niementowski quinazolinone synthesis . The sodium salt of 2-mercapto-3-phenyl-quinazolin-4 (3H)-one on condensing with substituted aroyl chloride yielded thioesters of 3-phenyl-quinazolin-4 (3H)-one .Molecular Structure Analysis
The chemical structure of quinazolinones includes a benzene ring fused with a 2-pyrimidinone, 4-pyrimidinone, or 2,4-pyrimidinedione ring .Chemical Reactions Analysis
Quinazolinones have been reported to undergo alkylation . They have also been used in the synthesis of 4-quinazolinone derivatives, inhibitors of the DNA repair enzyme poly (ADP-ribose) polymerase .Scientific Research Applications
Antimicrobial Activity
2-Mercapto-3-m-tolyl-3h-quinazolin-4-one and its derivatives have shown significant antimicrobial properties. Research by Alagarsamy et al. (2004) demonstrated that certain compounds synthesized from 2-mercaptoquinazolin-4(3H)-ones exhibited notable antibacterial and antifungal activities. Similarly, El-Azab (2007) found that a series of substituted 2-mercaptoquinazolin-4(3H)-ones displayed a broad spectrum of antimicrobial activity, suggesting their potential as templates for developing more potent antimicrobial agents (Alagarsamy, Revathi, Meena, Ramaseshu, Rajasekaran, & Clerco, 2004)(El-Azab, 2007).
Anticancer Properties
Several studies have focused on the anticancer properties of 2-mercaptoquinazolin-4(3H)-one derivatives. Khalil et al. (2003) and Hamid et al. (2001) synthesized new series of 2-mercapto-3H-quinazoline analogs, some of which were identified as active anticancer agents. These compounds demonstrated significant in vitro antitumor activity, indicating their potential as cancer treatments (Khalil, Abdel Hamide, Al-Obaid, & El-Subbagh, 2003)(Hamid, El-obeid, Al-rashood, Khalil, & El-Subbagh, 2001).
Diuretic Agents
Maarouf, El‐Bendary, and Goda (2004) explored the diuretic activity of quinazolin‐4(3H)‐one derivatives. Their study indicated that certain derivatives exhibited significant diuretic activity, showcasing the potential of these compounds in addressing conditions that require diuretics (Maarouf, El‐Bendary, & Goda, 2004).
Monoamine Oxidase Inhibitors
Qhobosheane, Petzer, Petzer, and Legoabe (2018) synthesized a series of 2-mercapto-4(3H)-quinazolinone derivatives and evaluated them as potential inhibitors of human monoamine oxidase enzymes. Their findings suggested that these compounds could be promising leads for developing selective monoamine oxidase-B inhibitors, which may be beneficial for treating neurodegenerative disorders such as Parkinson's disease (Qhobosheane, Petzer, Petzer, & Legoabe, 2018).
Future Directions
Quinazolinones have attracted the interest of medicinal chemists due to their broad spectrum of biological activities . They are considered noteworthy chemicals for the synthesis of diverse physiologically significant and pharmacologically utilized molecules . This suggests that “2-Mercapto-3-m-tolyl-3h-quinazolin-4-one” and other quinazolinone derivatives may continue to be areas of interest in future research.
properties
IUPAC Name |
3-(3-methylphenyl)-2-sulfanylidene-1H-quinazolin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS/c1-10-5-4-6-11(9-10)17-14(18)12-7-2-3-8-13(12)16-15(17)19/h2-9H,1H3,(H,16,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMBJIUXOKGIUKP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C3=CC=CC=C3NC2=S | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30357973 | |
Record name | 2-mercapto-3-m-tolyl-3h-quinazolin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30357973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Mercapto-3-m-tolyl-3h-quinazolin-4-one | |
CAS RN |
37641-49-9 | |
Record name | 2-mercapto-3-m-tolyl-3h-quinazolin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30357973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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